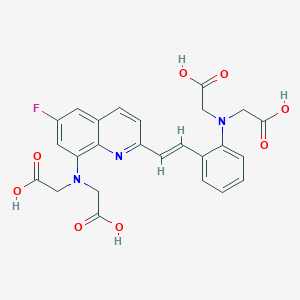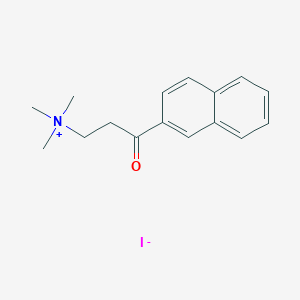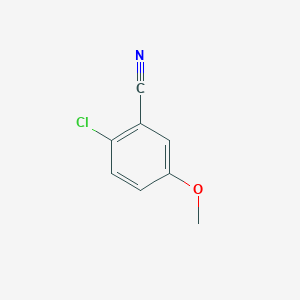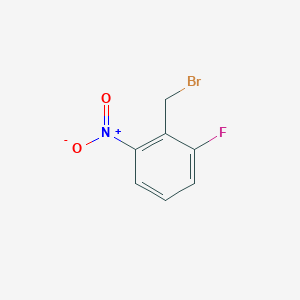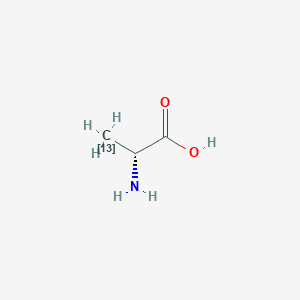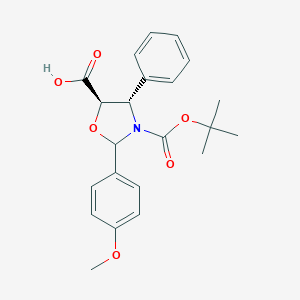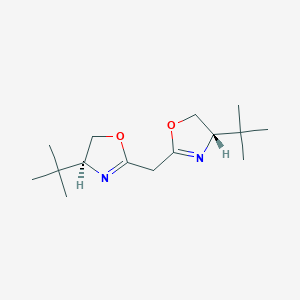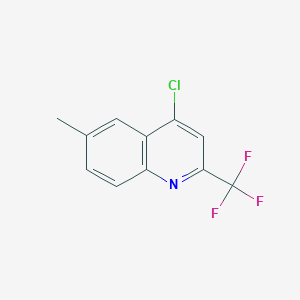
4-氯-6-甲基-2-(三氟甲基)喹啉
描述
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C11H7ClF3N . It is used in proteomics research . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” consists of a quinoline core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” include a melting point of 62-65°C and a molecular weight of 245.63 . It has a density of 1.376±0.06 g/cm3 .科学研究应用
合成方法和化学性质
- 通过硝基烷烃和邻卤代硝基苯合成:使用邻硝基芳基氯和硝基烷烃进行碱介导的反应,然后进行氧化内夫反应,提供芳基酮,从而合成 4-氯-7-(三氟甲基)喹啉,这是抗高血压药合成的中间体 (Reid & Runge, 1990)。
- 在抗菌合成中的应用:使用点击化学合成的新的 2-氯-3-((4-苯基-1H-1,2,3-三唑-1-基)甲基)喹啉衍生物对各种菌株显示出显着的抗真菌和抗菌活性 (Kategaonkar 等人,2010)。
- 6-甲基-4-氯-7-硝基-3-腈喹啉的合成:该化合物由 4-甲基苯胺合成,证实了喹啉衍生物可以采用的多种合成途径和结构 (尤启东,2009)。
- 在抗菌活性方面的探索:包括喹啉元素在内的合成三唑衍生物已被表征并评估其抗菌活性 (Holla 等人,2005)。
高级应用和生物活性
- 抗菌和抗疟疾剂:新型 6-溴-2-氯-3-(4-苯基-[1,2,3]三唑-1-基甲基)-喹啉衍生物对微生物表现出显着的抗菌活性,对恶性疟原虫表现出抗疟疾活性 (Parthasaradhi 等人,2015)。
- 吡唑并[3,4-d]嘧啶衍生物的合成:这些衍生物由 4-肼基-8-(三氟甲基)喹啉合成,具有抗菌和抗真菌活性,突出了喹啉衍生物在药物应用中的潜力 (Holla 等人,2006)。
- 喹啉的对映选择性氢化:手性阳离子 η(6)-芳烃-N-甲苯磺酰基乙二胺-Ru(II)配合物已用于喹啉的不对称氢化,包括 2-烷基喹啉和 2-芳基喹啉,以合成具有生物活性的四氢喹啉 (Wang 等人,2011)。
安全和危害
“4-Chloro-6-methyl-2-(trifluoromethyl)quinoline” may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin, eyes, and clothing should be avoided . In case of contact, it is advised to rinse with water and seek medical attention if irritation persists .
属性
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSXNETUGWRDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299213 | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1701-26-4 | |
| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128775 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001701264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1701-26-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



